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Compound of Interest

Compound Name: 10-Nonadecanol

Cat. No.: B101355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
10-Nonadecanol, a C19 secondary fatty alcohol, serves as a versatile reference standard in

various spectroscopic applications due to its stable, well-defined spectral characteristics. Its

long aliphatic chain and distinct hydroxyl group provide unique spectral features that are

valuable for instrument calibration, qualification, and as an internal standard for quantitative

analysis. This document provides detailed application notes and protocols for the use of 10-
Nonadecanol as a reference standard in Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties of 10-Nonadecanol
A thorough understanding of the physicochemical properties of 10-Nonadecanol is essential

for its effective use as a reference standard.
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Property Value Reference

Molecular Formula C₁₉H₄₀O [1][2]

Molecular Weight 284.5 g/mol [1]

IUPAC Name Nonadecan-10-ol [1]

CAS Number 16840-84-9 [2]

Appearance White solid

Solubility

Soluble in organic solvents

such as chloroform,

dichloromethane, and

methanol.

Application in Nuclear Magnetic Resonance (NMR)
Spectroscopy
10-Nonadecanol can be employed as an internal standard for quantitative NMR (qNMR) to

determine the concentration and purity of analytes.[3][4] Its simple proton and carbon spectra

in regions that often do not overlap with signals from many analytes of interest make it a

suitable candidate.

Spectral Data
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Nucleus
Chemical Shift (δ)

ppm
Multiplicity Assignment

¹H NMR (CDCl₃) ~3.6 Multiplet CH-OH

~1.2-1.5 Broad Multiplet -(CH₂)₁₅-

~0.88 Triplet CH₃

¹³C NMR (CDCl₃) ~72 C-OH

~37 CH₂ adjacent to C-OH

~32 CH₂

~29 CH₂

~25 CH₂

~22 CH₂

~14 CH₃

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Protocol for Quantitative ¹H NMR (qNMR)
This protocol outlines the use of 10-Nonadecanol as an internal standard for determining the

purity of a sample.

Materials:

10-Nonadecanol (high purity)

Analyte of interest

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

High-precision analytical balance

Volumetric flasks
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NMR tubes

Procedure:

Preparation of the Internal Standard Stock Solution:

Accurately weigh a known amount of 10-Nonadecanol.

Dissolve it in a precise volume of the chosen deuterated solvent to achieve a known

concentration (e.g., 5 mg/mL).

Sample Preparation:

Accurately weigh a known amount of the analyte.

Transfer the analyte to a volumetric flask.

Add a precise volume of the 10-Nonadecanol internal standard stock solution to the flask.

Dilute to the final volume with the deuterated solvent.

Transfer the final solution to an NMR tube.

NMR Data Acquisition:

Acquire the ¹H NMR spectrum.

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the

analyte and the internal standard to ensure full signal relaxation for accurate integration.

A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio

(S/N > 250:1 for <1% integration error).[3]

Data Processing and Analysis:

Process the spectrum (Fourier transform, phase correction, baseline correction).

Integrate a well-resolved signal of the analyte and a well-resolved signal of 10-
Nonadecanol (e.g., the CH-OH proton signal).
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Calculate the purity of the analyte using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS /

MW_IS) * P_IS

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

W = Weight

P = Purity of the standard

analyte = Analyte of interest

IS = Internal Standard (10-Nonadecanol)

Experimental Workflow for qNMR
Workflow for quantitative NMR (qNMR) using an internal standard.

Application in Mass Spectrometry (MS)
In MS, particularly when coupled with chromatographic techniques like Gas Chromatography

(GC-MS) or Liquid Chromatography (LC-MS), 10-Nonadecanol can be used as an internal

standard to correct for variations in sample preparation, injection volume, and instrument

response.[5]

Mass Spectral Data (Electron Ionization - EI)
The mass spectrum of 10-Nonadecanol is characterized by fragmentation patterns typical of

long-chain alcohols.
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m/z Relative Intensity Possible Fragment

266 Low [M-H₂O]⁺

157 High [C₁₀H₂₁O]⁺

129 Moderate [C₉H₁₇]⁺

43 High [C₃H₇]⁺

Note: Fragmentation patterns and intensities are instrument-dependent. The NIST WebBook

provides reference mass spectra for 10-Nonadecanol.[6]

Protocol for GC-MS with an Internal Standard
Materials:

10-Nonadecanol (high purity)

Analyte of interest

Appropriate solvent (e.g., hexane, ethyl acetate)

GC-MS system

Procedure:

Preparation of Standard Solutions:

Prepare a stock solution of 10-Nonadecanol of known concentration.

Prepare a series of calibration standards containing known concentrations of the analyte

and a constant concentration of the 10-Nonadecanol internal standard.

Sample Preparation:

To a known amount of the sample, add the same constant concentration of the 10-
Nonadecanol internal standard as used in the calibration standards.
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GC-MS Analysis:

Inject the calibration standards and the sample into the GC-MS system.

Develop a chromatographic method that provides good separation between the analyte

and 10-Nonadecanol.

Acquire the mass spectra in either full scan or selected ion monitoring (SIM) mode.

Data Analysis:

For each calibration standard, calculate the ratio of the peak area of the analyte to the

peak area of the internal standard.

Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

For the sample, calculate the peak area ratio and determine the concentration of the

analyte from the calibration curve.

Logical Flow for MS Quantification
Logical relationship for quantification using an internal standard in MS.

Application in Infrared (IR) Spectroscopy
The IR spectrum of 10-Nonadecanol exhibits characteristic absorptions for long-chain aliphatic

alcohols, which can be used for instrument performance verification and as a reference for

functional group identification.

IR Spectral Data
The IR spectrum of an alcohol is dominated by the O-H and C-O stretching vibrations.[7]
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3330 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2920 Strong C-H stretch (aliphatic)

~2850 Strong C-H stretch (aliphatic)

~1465 Moderate C-H bend (methylene)

~1070 Strong C-O stretch

Note: The broadness of the O-H stretch is due to hydrogen bonding.[8] The NIST WebBook

provides a reference IR spectrum for 10-Nonadecanol.[2]

Protocol for IR Instrument Performance Verification
Materials:

10-Nonadecanol (high purity)

IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

Procedure:

Reference Spectrum Acquisition:

Acquire an IR spectrum of a certified polystyrene standard to verify the wavenumber

accuracy of the instrument.

Sample Preparation:

For ATR: Place a small amount of solid 10-Nonadecanol onto the ATR crystal and apply

pressure.

For KBr Pellet: Mix a small amount of 10-Nonadecanol with dry KBr powder and press

into a transparent pellet.

Spectrum Acquisition:
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Acquire the IR spectrum of 10-Nonadecanol.

Ensure the spectrum has a good signal-to-noise ratio.

Data Comparison:

Compare the peak positions of the major absorption bands (O-H stretch, C-H stretch, C-O

stretch) with the reference values.

The observed peak positions should fall within the specified tolerance of the reference

values, confirming the instrument's performance.

Experimental Workflow for IR Verification
Workflow for IR instrument performance verification.

Safety and Handling
10-Nonadecanol is a stable compound but should be handled in accordance with standard

laboratory safety procedures. Use appropriate personal protective equipment (PPE), including

gloves and safety glasses. Store in a cool, dry place away from incompatible materials. Consult

the Safety Data Sheet (SDS) for detailed information.

Conclusion
10-Nonadecanol is a valuable and versatile reference standard for NMR, MS, and IR

spectroscopy. The protocols and data provided in these application notes offer a

comprehensive guide for its effective implementation in quantitative analysis and instrument

performance verification, contributing to the generation of accurate and reliable spectroscopic

data in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b101355?utm_src=pdf-body
https://www.benchchem.com/product/b101355?utm_src=pdf-body
https://www.benchchem.com/product/b101355?utm_src=pdf-body
https://www.benchchem.com/product/b101355?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 10-Nonadecanol | C19H40O | CID 85611 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 10-Nonadecanol [webbook.nist.gov]

3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

4. emerypharma.com [emerypharma.com]

5. nebiolab.com [nebiolab.com]

6. 10-Nonadecanol [webbook.nist.gov]

7. orgchemboulder.com [orgchemboulder.com]

8. tutorchase.com [tutorchase.com]

To cite this document: BenchChem. [Application Notes & Protocols: 10-Nonadecanol as a
Reference Standard in Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101355#10-nonadecanol-as-a-reference-standard-in-
spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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